2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide

EPAC1 cAMP Signaling Inhibitor

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide (CAS 953205-30-6) is a synthetic small molecule belonging to the 2-isoxazol-3-yl-acetamide class. It is structurally characterized by a 4-methoxyphenyl substituent on the isoxazole ring and an N-(2-morpholinoethyl) acetamide side chain.

Molecular Formula C18H23N3O4
Molecular Weight 345.399
CAS No. 953205-30-6
Cat. No. B2719353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide
CAS953205-30-6
Molecular FormulaC18H23N3O4
Molecular Weight345.399
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCN3CCOCC3
InChIInChI=1S/C18H23N3O4/c1-23-16-4-2-14(3-5-16)17-12-15(20-25-17)13-18(22)19-6-7-21-8-10-24-11-9-21/h2-5,12H,6-11,13H2,1H3,(H,19,22)
InChIKeyQSLGSQLMJFBMOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide (CAS 953205-30-6): Procurement Baseline and Compound Class Context


2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide (CAS 953205-30-6) is a synthetic small molecule belonging to the 2-isoxazol-3-yl-acetamide class . It is structurally characterized by a 4-methoxyphenyl substituent on the isoxazole ring and an N-(2-morpholinoethyl) acetamide side chain. This compound is cataloged in screening libraries and supplier databases, indicating its relevance as a chemical probe or early lead-like scaffold for medicinal chemistry campaigns targeting pathways such as EPAC (Exchange Protein directly Activated by cAMP) or HSP90 [1].

Why Generic 2-Isoxazol-3-yl-acetamide Substitution Fails: Structural Specificity of the 4-Methoxyphenyl Motif in 953205-30-6


Generic substitution within the 2-isoxazol-3-yl-acetamide class is not feasible because subtle variations in the 5-aryl substituent critically dictate target engagement, as demonstrated by structure-activity relationship (SAR) studies on EPAC antagonists [1]. The 4-methoxyphenyl group in CAS 953205-30-6 confers specific electronic and steric properties distinct from analogs with unsubstituted phenyl, p-tolyl, benzo[d][1,3]dioxolyl, or thiophenyl groups. These differences directly impact inhibitory potency and selectivity profiles, making the 4-methoxyphenyl variant a non-interchangeable entity in pharmacological studies.

Quantitative Differentiation Evidence for 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide


EPAC1 Inhibitory Activity Compared to Unsubstituted Phenyl Analog

In a patent-derived EPAC1 inhibition assay, the 4-methoxyphenyl analog (as Compound 32, NY0561) exhibited an IC50 of 2.20E+3 nM against Rap guanine nucleotide exchange factor 4 (EPAC2) [1]. While head-to-head data within the same patent family is not publicly available for all comparators, the class-level SAR indicates that electron-donating substituents like 4-methoxy significantly modulate potency compared to the unsubstituted phenyl scaffold or the p-tolyl analog.

EPAC1 cAMP Signaling Inhibitor

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Profile vs. p-Tolyl Analog

Computational property analysis reveals that the 4-methoxyphenyl derivative possesses a lower calculated LogP and higher topological polar surface area (tPSA) compared to the p-tolyl analog (CAS 953153-23-6), due to the oxygen atom in the methoxy group . This suggests improved aqueous solubility characteristics and differential membrane permeability.

LogP tPSA Drug-likeness

Distinct Chemical Handle for Derivatization: Ether vs. Methyl Substituent

The 4-methoxyphenyl group provides a unique ether linkage that can serve as a selective chemical handle for further modification (e.g., demethylation to yield a phenol for bioconjugation), a functional group absent in the p-tolyl analog. This makes CAS 953205-30-6 more versatile for generating activity-based probes or affinity reagents, as commonly employed in chemical proteomics [1].

Chemical Biology Derivatization Click Chemistry

Optimal Application Scenarios for Procuring 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide


EPAC1/EPAC2 Chemical Probe Development

Given its defined IC50 value against EPAC2 (2,200 nM) as documented in patent literature [1], this compound serves as a starting scaffold for developing more potent EPAC antagonists. Procurement is justified for hit-to-lead optimization campaigns where the 4-methoxyphenyl SAR vector is being explored.

Physicochemical Screening Library Representative

The compound's unique combination of a 4-methoxyphenyl group and morpholinoethyl side chain makes it a valuable member of diversity-oriented screening libraries aimed at probing cAMP-regulated signaling pathways, distinct from the p-tolyl or benzodioxolyl variants.

Chemical Probe Derivatization for Target Identification

Researchers needing to create affinity probes (e.g., biotinylated or fluorescent conjugates) can utilize the 4-methoxy group as a latent phenol handle via demethylation, a capability that differentiates it from 4-methyl substituted analogs [1], enabling chemical proteomics experiments.

In Silico Docking and Pharmacophore Modeling Benchmark

With its reported EPAC inhibitory activity and distinct electronic properties (cLogP, tPSA), this compound can be used as a benchmarking reference for virtual screening studies, helping to calibrate docking scores or machine learning models against real biological data.

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